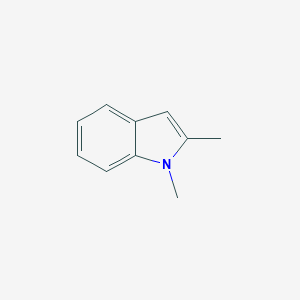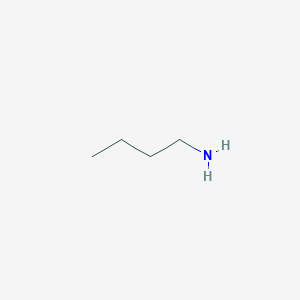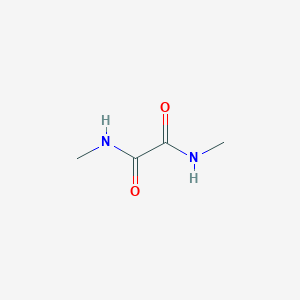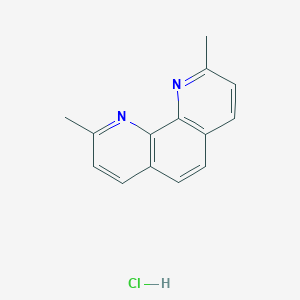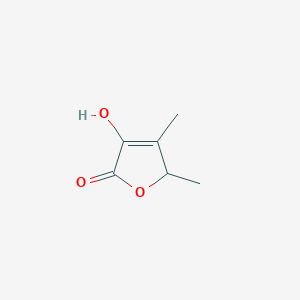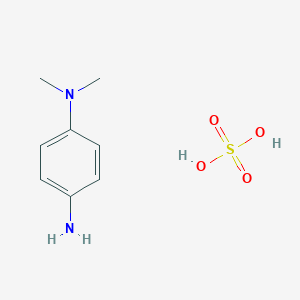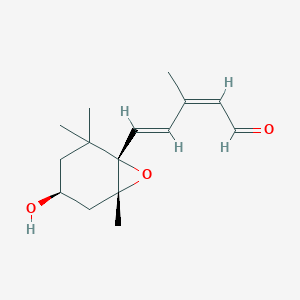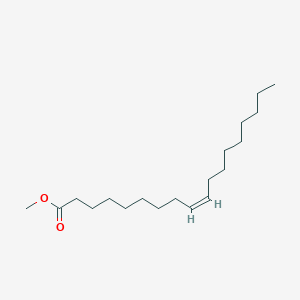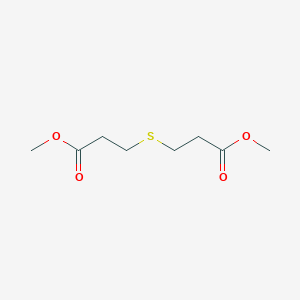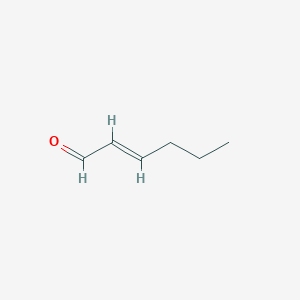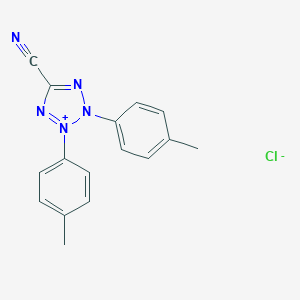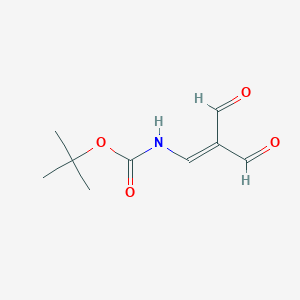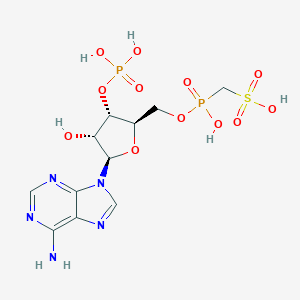
Adenosine 3'-phosphate 5'-methylenephosphosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3'-phosphate 5'-methylenephosphosulfate (AMPPNP) is a nucleotide analogue that has been widely used in scientific research. It is a non-hydrolyzable ATP (adenosine triphosphate) analogue that has been used to study the mechanism of action of various enzymes and proteins.
Mecanismo De Acción
Adenosine 3'-phosphate 5'-methylenephosphosulfate is a non-hydrolyzable ATP analogue that binds to the active site of enzymes and proteins that require ATP for their activity. It mimics the binding of ATP and prevents the hydrolysis of ATP by these enzymes and proteins. This allows researchers to study the conformational changes and other biochemical and physiological effects of these enzymes and proteins in the absence of ATP hydrolysis.
Efectos Bioquímicos Y Fisiológicos
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the contraction of smooth muscle cells by activating myosin ATPase. It has also been shown to cause the dissociation of actin and myosin filaments, which is important for muscle contraction. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to inhibit the binding of proteins to DNA, which is important for gene expression and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Adenosine 3'-phosphate 5'-methylenephosphosulfate in lab experiments is that it allows researchers to study the mechanism of action of enzymes and proteins in the absence of ATP hydrolysis. This can provide valuable insights into the conformational changes and other biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using Adenosine 3'-phosphate 5'-methylenephosphosulfate is that it may not accurately mimic the binding and hydrolysis of ATP in vivo. Additionally, the non-hydrolyzable nature of Adenosine 3'-phosphate 5'-methylenephosphosulfate may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the use of Adenosine 3'-phosphate 5'-methylenephosphosulfate in scientific research. One potential area of research is the development of new enzymes and proteins that are resistant to Adenosine 3'-phosphate 5'-methylenephosphosulfate. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the conformational changes and other biochemical and physiological effects of enzymes and proteins in vivo, which could provide valuable insights into their function and regulation. Finally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the role of ATP in various cellular processes, which could lead to a better understanding of how cells function and how diseases develop.
Métodos De Síntesis
Adenosine 3'-phosphate 5'-methylenephosphosulfate can be synthesized by the reaction of adenosine 5'-triphosphate (ATP) with methylene diphosphonic acid (MDP) and sulfur trioxide-trimethylamine complex (TMSO3-NMe3). The reaction results in the formation of Adenosine 3'-phosphate 5'-methylenephosphosulfate and trimethylamine sulfate. The synthesis method has been well established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been used to study the binding and hydrolysis of ATP by enzymes such as myosin, kinesin, and dynein. It has also been used to study the conformational changes in proteins and the role of ATP in protein folding.
Propiedades
Número CAS |
136439-85-5 |
|---|---|
Nombre del producto |
Adenosine 3'-phosphate 5'-methylenephosphosulfate |
Fórmula molecular |
C11H17N5O12P2S |
Peso molecular |
505.29 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid |
InChI |
InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-7(17)8(28-30(20,21)22)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
JXHZTCWFXMKILW-IOSLPCCCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
Otros números CAS |
136439-85-5 |
Sinónimos |
3'-mePAPS adenosine 3'-phosphate 5'-methylenephosphosulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



